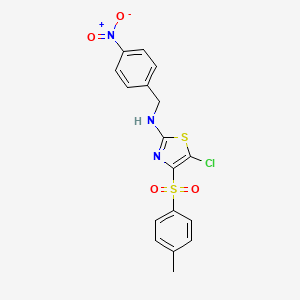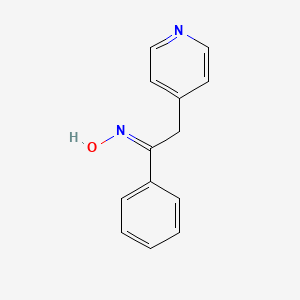![molecular formula C20H19N3O3S3 B2540433 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098638-49-3](/img/structure/B2540433.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to hypothesize about the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include cyclization, oxidation, and the formation of amide bonds. For instance, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involves a one-pot reaction with potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation with copper(II) chloride . This process includes the removal of hydrogen atoms and cyclization. Such synthetic strategies could potentially be adapted for the synthesis of the compound of interest, considering its structural similarities, such as the presence of a pyrrolidine ring and an amide bond.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their chemical properties and biological activities. X-ray single-crystal diffraction is a common technique used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in a molecule . The compound likely has a complex three-dimensional structure due to the presence of multiple rings and heteroatoms, which would influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that the compound "N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" might undergo. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes and other derivatives . This suggests that the compound might also be susceptible to acid-catalyzed reactions, potentially leading to ring opening or other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss the properties of the compound , they do describe the properties of structurally related compounds. For example, the cytotoxic activity of thiadiazolo[2,3-a]pyridine-2-ylidene benzamide derivatives against various cancer cell lines indicates that the compound of interest might also exhibit biological activity . Additionally, the solubility, stability, and reactivity of the compound would be influenced by the presence of the thiazole ring and the sulfonyl group.
Applications De Recherche Scientifique
Optical Sensors and Biological Significance
Compounds featuring heteroatoms and their derivatives, including thiazole and pyrrolidine structures, have been extensively utilized in the development of optical sensors due to their significant biological and medicinal properties. These compounds' ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review by Jindal and Kaur (2021) provides an extensive anthology of literature focusing on pyrimidine derivatives as exquisite sensing materials, highlighting their applications in optical sensors and their wide range of biological and medicinal applications (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research indicates that heterocycles containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds with potential CNS effects. These include thiophene and pyrrolidine derivatives, among others, suggesting their role in synthesizing compounds that may exhibit CNS activity, as explored by Saganuwan (2017) in their investigation into functional chemical groups (Saganuwan, 2017).
Chemical and Biological Properties of Heterocyclic Compounds
The chemistry and properties of heterocyclic compounds, such as those containing pyridine, benzimidazole, and thiazole, have been reviewed to summarize their preparation, properties, and applications, including their biological and electrochemical activity. This indicates potential scientific applications in materials science and biochemistry, as detailed by Boča, Jameson, and Linert (2011) (Boča, Jameson, & Linert, 2011).
Structure-Activity Relationships of Thiophene Derivatives
Drehsen and Engel (1983) reviewed the structure-activity relationships of thiophene derivatives over the last decade, focusing on their therapeutic properties indicated by specific biological test systems. This research provides insights into the molecular structures and activities of thiophene derivatives, contributing to the development of new therapeutic agents (Drehsen & Engel, 1983).
Antitubercular Activity
Investigations into compounds with pyridine and thiophene structures have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis. Asif (2014) reviewed the modification of isoniazid structures, revealing the potential of these compounds in developing new leads for anti-TB compounds, highlighting their effectiveness against resistant strains (Asif, 2014).
Propriétés
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c24-19(15-7-3-11-23(15)29(25,26)17-8-4-12-27-17)22-20-21-18-14-6-2-1-5-13(14)9-10-16(18)28-20/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLIYJQNMGZEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)

![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)




![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
